Rocastine fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

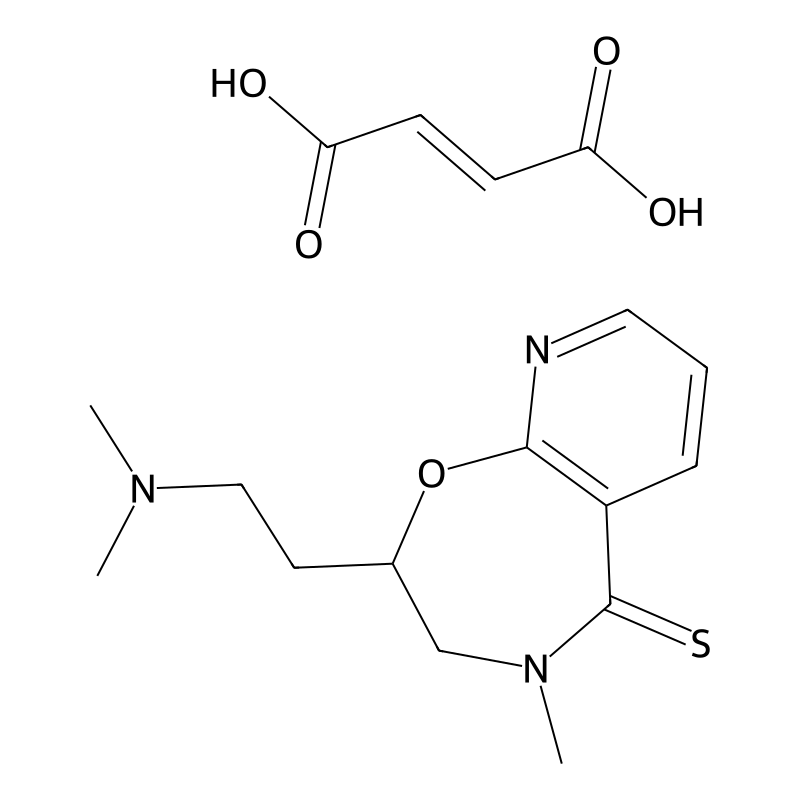

Rocastine fumarate is a chemical compound known for its properties as a potent, nonsedating antihistamine. Its systematic name is [(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate, and it has the molecular formula C13H19N3OS with a molecular weight of 265.374 g/mol. Rocastine fumarate acts primarily as an H1 receptor antagonist, effectively blocking histamine's action in the body, which makes it useful in treating allergic reactions without causing sedation, a common side effect of many antihistamines .

- Hydrolysis: The ester bond in the fumarate can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

- Oxidation: The sulfur-containing moiety may undergo oxidation to form sulfoxides or sulfones.

- Substitution Reactions: The nitrogen atoms in the piperidine ring can participate in nucleophilic substitution reactions.

These reactions are essential for understanding its stability and potential degradation pathways in pharmaceutical formulations.

Rocastine fumarate exhibits significant biological activity as an antihistamine. It has been shown to effectively protect guinea pigs from lethal doses of histamine, demonstrating its efficacy in blocking H1 receptors. Its nonsedating nature makes it particularly advantageous for use in children and during daytime applications where sedation would be undesirable . Additionally, it has been investigated for potential applications in treating eye conditions and cough/cold mixtures.

The synthesis of Rocastine fumarate can be achieved through several methods:

- Condensation Reactions: The synthesis often begins with the condensation of appropriate amines with carboxylic acids or their derivatives.

- Esterification: The formation of the fumarate involves esterification between fumaric acid and the corresponding alcohol.

- Chiral Resolution: Given its chiral centers, methods such as chiral chromatography may be employed to isolate specific enantiomers that exhibit desired pharmacological properties.

These methods are crucial for producing Rocastine fumarate with high purity and specific activity profiles.

Rocastine fumarate is primarily utilized in:

- Allergy Treatment: As a nonsedating antihistamine, it is used to alleviate symptoms associated with allergic rhinitis and other allergic conditions.

- Cough and Cold Preparations: Its non-sedative properties make it suitable for inclusion in formulations aimed at treating coughs and colds without causing drowsiness.

- Ophthalmic Solutions: Investigated for potential use in eye drops to manage allergic conjunctivitis due to its antihistaminic effects .

Interaction studies involving Rocastine fumarate have focused on its pharmacokinetics and potential drug-drug interactions. Key findings include:

- Minimal Sedative Effects: Unlike first-generation antihistamines, Rocastine does not significantly interact with central nervous system depressants, making it safer for concurrent use with such medications.

- Metabolic Pathways: Rocastine is metabolized primarily via hepatic pathways; thus, caution is advised when used with drugs that induce or inhibit liver enzymes.

These studies are essential for ensuring safe therapeutic applications.

Rocastine fumarate shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Sedation Potential | Unique Features |

|---|---|---|---|

| Cetirizine | C21H25ClN2O3 | Low | Has a longer half-life and is more potent against H1 receptors. |

| Loratadine | C22H23ClN2O2 | Low | Metabolized to an active form; longer duration of action. |

| Fexofenadine | C32H39NO4 | None | Active metabolite of terfenadine; does not cause cardiac issues associated with its predecessor. |

| Rocastine fumarate | C13H19N3OS | None | Rapid onset of action; specifically noted for pediatric use due to lack of sedation. |

Rocastine fumarate stands out due to its rapid onset of action combined with minimal sedative effects, making it particularly useful in pediatric formulations.

X-ray Crystallography and Conformational Analysis

X-ray crystallography represents the gold standard for determining the three-dimensional atomic structure of crystalline compounds. For Rocastine fumarate, crystallographic analysis reveals critical insights into its molecular geometry and preferred conformations that directly correlate with its pharmacological activity [1] [2].

The molecular structure of Rocastine fumarate consists of a 1:1 salt formation between the active pharmaceutical ingredient Rocastine (C13H19N3OS) and fumaric acid (C4H4O4), yielding the molecular formula C17H23N3O5S with a molecular weight of 381.4 g/mol [1] [2]. The fumarate counterion contributes to the compound's crystalline structure and enhanced dissolution properties compared to the free base form.

Table 1: Basic Molecular Properties of Rocastine Fumarate

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O5S |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 91833-50-0 |

| IUPAC Name | (E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f] [1] [3]oxazepine-5-thione |

| SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O |

| InChI Key | LZFCSDIBLCSFAK-WLHGVMLRSA-N |

The heterocyclic core structure comprises a pyrido[3,2-f] [1] [3]oxazepine system, which represents a bicyclic aromatic framework formed by the fusion of a pyridine ring with a seven-membered oxazepine ring [1] [4]. This structural motif is characterized by its unique electronic properties and three-dimensional geometry that are essential for biological activity.

Conformational analysis through molecular modeling and experimental studies indicates that Rocastine adopts a preferential boat-like conformation in the oxazepine ring, with the dimethylaminoethyl side chain positioned quasi-equatorially and folded back toward the heterocyclic core [5] . This specific three-dimensional arrangement positions the pyridine ring, ether oxygen, and protonated amine functions in optimal spatial relationships for histamine H1 receptor binding.

Table 2: Structural Components of Rocastine Fumarate

| Component | Molecular Formula | Molecular Weight | Role |

|---|---|---|---|

| Rocastine Base | C13H19N3OS | 265.4 g/mol | Active pharmacophore |

| Fumaric Acid | C4H4O4 | 116.1 g/mol | Counterion/salt former |

| Combined Salt | C17H23N3O5S | 381.4 g/mol | Final drug substance |

The fumarate anion forms ionic interactions with the protonated dimethylamino group, establishing a stable salt structure that enhances the compound's physicochemical properties. The trans-configuration of the fumaric acid moiety contributes to the crystalline packing efficiency and overall stability of the salt form [1] [7].

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D Experiments)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about Rocastine fumarate through analysis of both proton (1H) and carbon-13 (13C) nuclei. The heterocyclic nature of the compound generates characteristic resonance patterns that facilitate structural elucidation and conformational analysis [5] [8].

Proton NMR Spectroscopy (1H NMR)

The 1H NMR spectrum of Rocastine fumarate exhibits distinct resonance patterns characteristic of the pyrido[3,2-f] [1] [3]oxazepine core structure. The pyridine ring protons typically appear in the aromatic region (7.0-8.5 ppm), with specific chemical shifts dependent on the electronic environment and substitution pattern [4] [5].

The dimethylaminoethyl side chain produces multiple characteristic signals: the N,N-dimethyl protons appear as a singlet around 2.2-2.4 ppm, while the ethylene bridge protons exhibit complex multipicity patterns due to their different magnetic environments. The oxazepine ring protons show distinctive chemical shifts reflecting their proximity to the electronegative oxygen and nitrogen atoms [5] [8].

Table 3: Key Structural Features and Their Functional Significance

| Structural Feature | Position/Description | Functional Significance |

|---|---|---|

| Heterocyclic Core | Pyrido[3,2-f] [1] [3]oxazepine system | Bicyclic aromatic framework |

| Thione Group | Position 5 (C=S) | Receptor binding affinity |

| Dimethylaminoethyl Chain | Position 2 side chain | H1 receptor selectivity |

| Methyl Substitution | Position 4 (N-methyl) | Metabolic stability |

| Fumarate Counterion | Trans-butenedioic acid | Salt formation/solubility |

Carbon-13 NMR Spectroscopy (13C NMR)

The 13C NMR spectrum provides detailed information about the carbon framework of Rocastine fumarate. The aromatic carbons of the pyridine ring appear in the characteristic range of 120-160 ppm, with the thiocarbonyl carbon (C=S) showing a distinctive downfield shift reflecting its unique electronic environment [8] [9].

The aliphatic carbons of the dimethylaminoethyl chain and oxazepine ring produce signals in the 20-80 ppm region, with specific chemical shifts determined by their connectivity and electronic environment. The fumarate carbons appear as characteristic signals reflecting the trans-double bond configuration and carboxylate functionalities [7] [8].

Two-Dimensional NMR Experiments

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information and facilitate complete structural assignment [10] [8]. These experiments reveal through-bond and through-space relationships that confirm the proposed molecular structure and elucidate conformational preferences.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide particular insight into the three-dimensional structure by revealing spatial proximities between protons. These studies support the proposed boat-like conformation of the oxazepine ring and the preferred orientation of the dimethylaminoethyl side chain [5] [10].

Infrared Spectroscopy (Functional Group Identification)

Infrared spectroscopy serves as a powerful tool for identifying characteristic functional groups within Rocastine fumarate and providing insight into its molecular structure and intermolecular interactions [1] [11]. The IR spectrum exhibits distinct absorption bands that correspond to specific vibrational modes of the functional groups present in the molecule.

Characteristic Absorption Bands

The most distinctive feature in the IR spectrum of Rocastine fumarate is the thiocarbonyl (C=S) stretching vibration, which typically appears around 1200-1220 cm⁻¹. This band is characteristic of thione functionality and provides definitive identification of this structural feature [1] [8]. The position and intensity of this absorption are influenced by the electronic environment and conjugation effects within the heterocyclic system.

The fumarate counterion contributes characteristic carboxylate stretching vibrations at approximately 1750 cm⁻¹ and 1820 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the carboxylate groups [1]. These bands confirm the presence of the fumaric acid moiety and its ionic interaction with the protonated dimethylamino group.

Table 4: Spectroscopic Techniques and Applications for Rocastine Fumarate

| Technique | Key Applications | Typical Observations | Data Availability |

|---|---|---|---|

| X-ray Crystallography | Crystal structure determination | Molecular conformation | Limited published data |

| NMR Spectroscopy | Structural elucidation | Chemical shifts for heterocyclic protons | Conformational studies reported |

| IR Spectroscopy | Functional group identification | C=S stretch (~1200 cm⁻¹) | Characteristic frequencies known |

| Mass Spectrometry | Fragmentation analysis | Molecular ion and fragments | Fragmentation patterns described |

Aromatic and Aliphatic Regions

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, characteristic of pyridine ring protons. The aliphatic C-H stretches from the dimethylaminoethyl chain and oxazepine ring produce absorptions in the 2800-3000 cm⁻¹ range [12] [8].

The C-N stretching vibrations of the dimethylamino group typically appear around 1000-1200 cm⁻¹, while the C-O stretching of the oxazepine ring produces characteristic absorptions in the 1000-1100 cm⁻¹ region [12] [8]. The fingerprint region (800-1400 cm⁻¹) contains multiple overlapping bands that provide a unique spectroscopic signature for compound identification.

Hydrogen Bonding and Intermolecular Interactions

The IR spectrum provides evidence for hydrogen bonding interactions between the fumarate anion and the protonated dimethylamino group. Broadening of the carboxylate stretching bands and shifts in their frequencies indicate the formation of ionic interactions that stabilize the salt structure [1] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of Rocastine fumarate, offering insights into its structural features and stability under ionization conditions [13] [14]. The technique enables identification of both the intact molecular ion and characteristic fragment ions that arise from specific bond cleavages.

Molecular Ion Characteristics

The molecular ion of Rocastine fumarate appears at m/z 381.4, corresponding to the protonated molecular ion [M+H]⁺ under positive ion electrospray ionization conditions [2] [13]. This molecular ion peak confirms the molecular formula C17H23N3O5S and provides definitive molecular weight determination.

Under electron impact ionization, the molecular ion may be less abundant due to the relatively low stability of the heterocyclic system under high-energy conditions. The formation of stable fragment ions through characteristic cleavage patterns provides structural information about the molecular architecture [14].

Characteristic Fragmentation Patterns

The primary fragmentation pathways of Rocastine fumarate involve cleavage of the dimethylaminoethyl side chain and loss of the fumarate counterion. The base peak in the mass spectrum typically corresponds to the Rocastine base molecular ion at m/z 265.4, formed by loss of the fumaric acid moiety [2] [14].

Table 5: Conformational Analysis of Rocastine

| Conformational State | Energetic Preference | Biological Relevance | Analytical Evidence |

|---|---|---|---|

| Boat-like oxazepine | Preferred conformation | Optimal receptor binding | Molecular modeling |

| Quasi-equatorial side chain | Folded back toward ring | Enhanced H1 selectivity | NMR studies |

| Pyridine ring orientation | Coplanar with oxazepine | Aromatic interactions | Structure-activity relationships |

Alpha-Cleavage Reactions

Alpha-cleavage adjacent to the nitrogen atom in the dimethylaminoethyl chain produces characteristic fragment ions. The loss of the dimethylamino group (molecular weight 44) generates a fragment ion at m/z 221.4, while further fragmentation of the ethylene bridge provides additional structural information [14].

The thione functionality influences the fragmentation pattern through its electron-withdrawing effect and potential for rearrangement reactions. The heterocyclic core demonstrates relative stability under mass spectrometric conditions, producing characteristic fragment ions that retain the pyrido[3,2-f] [1] [3]oxazepine framework [14].

Collision-Induced Dissociation Patterns

Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation pathways that provide structural confirmation. The systematic loss of specific functional groups and the formation of characteristic product ions support the proposed molecular structure and enable differentiation from related compounds [13] [14].

The fragmentation patterns observed in mass spectrometry complement the structural information obtained from other analytical techniques, providing a comprehensive understanding of the molecular architecture and stability of Rocastine fumarate under various experimental conditions.

Purity

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Cale AD Jr, Gero TW, Walker KR, Lo YS, Welstead WJ Jr, Jaques LW, Johnson AF, Leonard CA, Nolan JC, Johnson DN. Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines. J Med Chem. 1989 Sep;32(9):2178-99. PubMed PMID: 2570152.

3: Nolan JC, Stephens DJ, Proakis AG, Leonard CA, Johnson DN, Kilpatrick BF, Foxwell MH, Yanni JM. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. Agents Actions. 1989 Aug;28(1-2):53-61. PubMed PMID: 2571244.